3-(3-Amino-1-hydroxypropyl)phenol
Description
3-(3-Amino-1-hydroxypropyl)phenol is a phenolic compound characterized by a hydroxyl-substituted benzene ring with a 3-amino-1-hydroxypropyl side chain at the para position.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(3-amino-1-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H13NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4-5,10H2 |
InChI Key |
KZBMBOHJKGVYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Aminophenol (CAS 591-27-5)
- Structure: Benzene ring with a single amino group (-NH₂) at the meta position.
- Properties: Physical State: Solid (gray-white flakes), odorless, boiling point 164°C . Toxicity: Acute toxicity (oral LD₅₀ ~500–2000 mg/kg), hazardous to aquatic life .
- Key Differences: 3-(3-Amino-1-hydroxypropyl)phenol has an extended alkyl chain with additional hydroxyl and amino groups, likely increasing molecular weight (estimated ~181 g/mol vs. 109 g/mol for 3-aminophenol) and polarity. The extended side chain may reduce volatility (lower boiling point expected for 3-aminophenol).
Table 1: Comparative Properties of 3-Aminophenol and this compound
1-[(3-Aminophenyl)amino]-3-phenoxy-2-propanol (CAS 038353-82-1)
- Structure: Contains a phenoxy group (-O-C₆H₅) and secondary amine linked to a propanol chain.
- Applications : Evaluated for safety in food contact materials; classified under PM/REF 8 by the Scientific Committee for Food .
- Key Differences: this compound lacks the phenoxy group but includes a primary amino group directly on the propyl chain. The absence of a phenoxy ether may reduce lipid solubility and alter metabolic pathways compared to 038353-82-1 .
Methyl(3-phenoxypropyl)amine
- Structure: Phenoxy group attached to a propylamine chain with a methyl substituent.
- Synthesis: Derived from 3-halo-1-phenoxypropane via alkylation with methylamine .
- Key Differences: this compound replaces the phenoxy group with a hydroxylated propyl chain, enhancing hydrophilicity. The primary amino group in the target compound may increase reactivity in crosslinking or chelation reactions compared to secondary amines in methyl(3-phenoxypropyl)amine .
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)
- Structure : Branched diamine with a long alkyl chain (C₁₂).
- Properties : High molecular weight (299.54 g/mol), used in surfactants or corrosion inhibitors .
- Key Differences: this compound has a shorter chain and aromatic backbone, favoring applications in small-molecule synthesis over surfactant chemistry. The phenolic hydroxyl group enables distinct reactivity (e.g., esterification) absent in aliphatic diamines .
Research Findings and Implications
- Toxicity and Safety: Unlike 3-aminophenol, which is classified as acutely toxic and hazardous to aquatic ecosystems, this compound’s bulkier structure may mitigate acute toxicity risks. However, its ecological impact remains unstudied .
- Regulatory Status: No direct regulatory data exist, but structurally related compounds (e.g., 038353-82-1) are monitored under EU food safety guidelines, suggesting stringent handling protocols may apply .
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